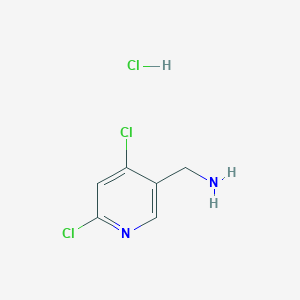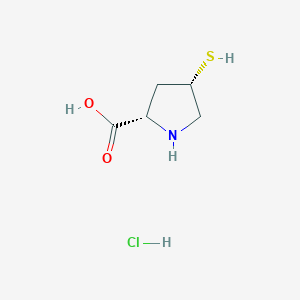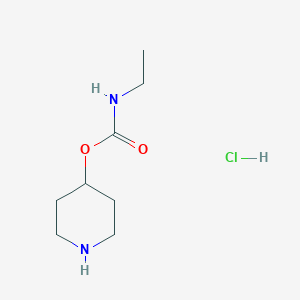
乙基氨基甲酸哌啶-4-基酯盐酸盐
描述
Ethylcarbamic acid piperidin-4-yl ester hydrochloride is a chemical compound with the molecular formula C8H17ClN2O2. It is also known by other names such as 4-piperidinyl ethylcarbamate and piperidin-4-yl N-ethylcarbamate . The compound is used for research purposes.
Synthesis Analysis
While specific synthesis methods for Ethylcarbamic acid piperidin-4-yl ester hydrochloride were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For instance, the acyl group of a similar compound was replaced by either an isopropylsulfonyl group or a benzyl group to obtain different compounds .Molecular Structure Analysis
The InChI code for Ethylcarbamic acid piperidin-4-yl ester hydrochloride is1S/C8H16N2O2/c1-2-10-8(11)12-7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H,10,11) . This indicates that the compound has a piperidine ring (a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state) attached to an ethylcarbamate group . Physical and Chemical Properties Analysis
Ethylcarbamic acid piperidin-4-yl ester hydrochloride has a molecular weight of 208.68 g/mol. It appears as a yellow oil . The compound has a topological polar surface area of 50.4Ų, and it has three rotatable bonds . The compound is soluble in CDCl3 and methanol .科学研究应用
潜在非典型抗精神病药
乙基氨基甲酸哌啶-4-基酯盐酸盐有望成为一种非典型抗精神病药,选择性地与血清素和多巴胺受体结合。对小鼠的行为研究表明其在拮抗阿扑吗啡诱导的行为和右旋苯丙胺诱导的多动症方面的潜力。值得注意的是,与当前药物相比,它显示出较高的治疗指数,且不良副作用更少 (董等,2009)。
抗分枝杆菌活性
一系列邻位取代苯基氨基甲酸哌啶基乙酯的盐酸盐,包括乙基氨基甲酸哌啶-4-基酯盐酸盐,表现出抗分枝杆菌活性。活性随着取代基的疏水性增加而增加,表明它们在治疗分枝杆菌感染中的潜力 (Waisser 等,2004)。
合成与化学性质
研究重点是合成各种乙基氨基甲酸哌啶-4-基酯,探索其化学性质和在不同科学领域的潜在应用。其中包括对合成工艺、化学结构以及在药理学中的潜在用途的研究 (Rui,2010)。
未来方向
While specific future directions for Ethylcarbamic acid piperidin-4-yl ester hydrochloride were not found, piperidine derivatives are a key category of nitrogen-bearing heterocyclic compounds and play a significant role in drug discovery . They are used in various therapeutic applications and are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
作用机制
Target of Action
Ethylcarbamic acid piperidin-4-yl ester hydrochloride, also known as piperidin-4-yl N-ethylcarbamate , is a compound with a piperidine nucleus . Piperidine derivatives are known to exhibit a wide range of biological activities and are utilized in various therapeutic applications . .
Mode of Action
Compounds with a piperidine nucleus are known to interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to influence various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities .
生化分析
Biochemical Properties
Ethylcarbamic acid piperidin-4-yl ester hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their function and activity. For instance, it has been used as a reactant in the preparation of phosphodiesterase inhibitors, which are crucial in regulating cellular signaling pathways . The nature of these interactions often involves binding to active sites of enzymes, altering their conformation and activity.
Cellular Effects
Ethylcarbamic acid piperidin-4-yl ester hydrochloride influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with phosphodiesterase enzymes can lead to changes in cyclic nucleotide levels, impacting cell signaling and metabolic processes . Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of ethylcarbamic acid piperidin-4-yl ester hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can inhibit phosphodiesterase enzymes, leading to increased levels of cyclic nucleotides, which in turn affect various cellular functions . The compound may also interact with other proteins, altering their activity and downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethylcarbamic acid piperidin-4-yl ester hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at low temperatures to maintain its stability . Long-term effects on cellular function may include sustained changes in enzyme activity and gene expression, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of ethylcarbamic acid piperidin-4-yl ester hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, high doses may cause significant alterations in enzyme activity, leading to disrupted cellular processes and potential toxicity . Threshold effects and dose-response relationships are critical for understanding its safety and efficacy.
Metabolic Pathways
Ethylcarbamic acid piperidin-4-yl ester hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism may involve hydrolysis, oxidation, and conjugation reactions, which are mediated by specific enzymes . These metabolic pathways determine its bioavailability and overall impact on cellular function.
Transport and Distribution
The transport and distribution of ethylcarbamic acid piperidin-4-yl ester hydrochloride within cells and tissues are crucial for its activity. It may interact with transporters and binding proteins, affecting its localization and accumulation . Understanding these interactions helps in predicting its pharmacokinetics and therapeutic potential.
Subcellular Localization
Ethylcarbamic acid piperidin-4-yl ester hydrochloride’s subcellular localization is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in biochemical applications.
属性
IUPAC Name |
piperidin-4-yl N-ethylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-2-10-8(11)12-7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTYDZJMLPYJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate](/img/structure/B1404028.png)
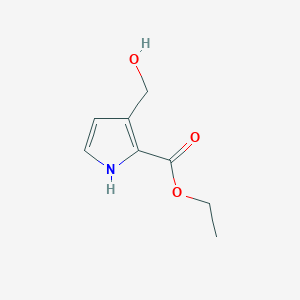
![5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1404030.png)
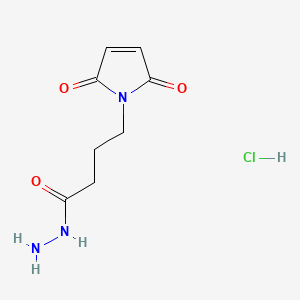
![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B1404033.png)

![Pyrazolo[1,5-a]pyridin-3-ylamine dihydrochloride](/img/structure/B1404035.png)


![Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B1404041.png)

